molecular formula C11H15NO2 B140980 N-(tert-Butoxycarbonyl)aniline-13C6 CAS No. 176850-21-8

N-(tert-Butoxycarbonyl)aniline-13C6

Cat. No. B140980
M. Wt: 199.2 g/mol
InChI Key: KZZHPWMVEVZEFG-VFESMUGCSA-N
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Description

N-(tert-Butoxycarbonyl)aniline, commonly referred to as Boc-aniline, is a chemical compound used in the synthesis of pharmaceuticals and other organic molecules. It serves as a protective group for amines, allowing for selective reactions to occur on other parts of the molecule without affecting the amine functionality.

Synthesis Analysis

The synthesis of N-(tert-Butoxycarbonyl)aniline involves the reaction of aniline with di-tert-butyl dicarbonate (BOC2O) under various conditions. The study described in paper investigates the N-tert-butoxycarbonylation of aniline using quantum mechanical/molecular mechanical simulations to understand the reaction mechanism in different solvents, including ionic liquids. The research suggests a sequential mechanism with the nucleophilic attack of aniline being the rate-limiting step, followed by proton transfer and the release of CO2.

Molecular Structure Analysis

The molecular structure of N-(tert-Butoxycarbonyl)aniline derivatives has been analyzed using various techniques. For instance, paper discusses the conformational analysis of N-tert-butyloxycarbonyl-l-phenylalanine, a related compound, using X-ray diffraction and infrared absorption. The study reveals the absence of intramolecular hydrogen bonding in the solid state and details the intermolecular interactions that occur.

Chemical Reactions Analysis

N-(tert-Butoxycarbonyl)aniline participates in various chemical reactions due to its protective group nature. Paper explores a novel route to synthesize 1,2,4-benzotriazin-3(4H)-one 1-oxides using 2-(tert-butyl-NNO-azoxy)anilines, demonstrating the versatility of tert-butyl protected anilines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-Butoxycarbonyl)aniline derivatives are influenced by their protective groups. Paper reports the synthesis and characterization of a BOC-protected polyoxovanadate, providing insights into the solid-state and solution behavior of such compounds. The study includes single-crystal X-ray diffraction, infrared spectroscopy, and various NMR techniques to elucidate the structure and properties of the compound.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

N-(tert-Butoxycarbonyl)aniline-13C6 plays a pivotal role in the synthesis of functionalized azole compounds through the chemical fixation of CO2 with aniline derivatives. This process offers a sustainable and environmentally friendly approach to accessing value-added chemicals from CO2, a renewable resource. The cyclization of aniline derivatives with CO2 to produce benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This methodology not only provides a novel avenue for synthesizing important natural and biologically active azole derivatives but also encourages further investigation into this synthetic strategy by organic chemists (Vessally et al., 2017).

Environmental and Material Sciences

The compound also finds application in the characterization and modification of carbon surfaces with electrocoated thin films. Recent advancements in experimental methods have facilitated the electrocoating and electropolymerization of π-conjugated polymers, such as pyrrole, carbazole, N-vinylcarbazole, and aniline, onto carbon surfaces. These developments have significant implications for a range of applications, including sensors, capacitors, and electrochromic displays. The electrochemical deposition of conducting polymers on carbon substrates aims to improve these polymers' properties for use as electrodes in various applications, highlighting the interdisciplinary nature of research involving N-(tert-Butoxycarbonyl)aniline-13C6 (Ates & Sarac, 2009).

Advanced Polymer Research

The exploration of conducting terpolymers and their hybrid nanocomposites opens new trends from synthesis to applications. The research on conducting terpolymerization seeks to improve optical, electrochemical, and conductive properties, demonstrating the compound's utility in synthesizing polymeric films with enhanced attributes. These terpolymers have found applications in electrochemical bio-sensing, corrosion inhibitors, and polymeric solar cells, underscoring the importance of continuing research in this area (Adeosun et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZHPWMVEVZEFG-VFESMUGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443710
Record name N-BOC-aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butoxycarbonyl)aniline-13C6

CAS RN

176850-21-8
Record name N-BOC-aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following Example 12 and replacing the nitromethane by 75 ml of acetonitrile, 4.75 g of N3 -SPO were obtained, with a 91% yield. A sample of 1.3 g of N3 -SPO was taken with 0.61 g of benzoic acid, 0.7 ml of triethylamine (TEA) in 16 ml of tert-butanol. The mixture was stirred under reflux for 6 hours; the IR of the thus obtained solution showed the absence of the N3 band. Water was added to the solution, it was stirred and 25 ml of benzene was added. The solution was washed with water, a saturated bicarbonate solution and finally with water. The benzene was dried over sodium sulphate. The solution was evaporated to dryness at reduced pressure. The solid obtained was recrystallised in n-hexane to give tert-butyl phenylcarbamate, melting point 134°-136° C. Yield 70%. IR: carbonyl band at 1690 cm-1 and NH band at 3320 cm-1.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Phenylisocyanate (500 g) and tert-butanol (500 mL) are mixed in toluene (500 mL) in a 2 L round bottom flask. The solution is stirred over night in a 50° C. water bath. The N-Boc aniline is collected by filtration to give the white solid (702 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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